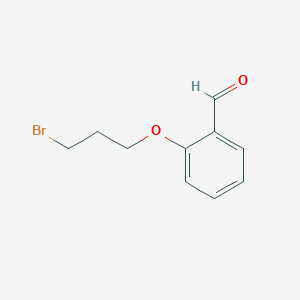

2-(3-Bromopropoxy)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-bromopropoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c11-6-3-7-13-10-5-2-1-4-9(10)8-12/h1-2,4-5,8H,3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XICQIIJKZUOCDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)OCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20292607 | |

| Record name | 2-(3-bromopropoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20292607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17954-11-9 | |

| Record name | NSC84067 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84067 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(3-bromopropoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20292607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(3-Bromopropoxy)benzaldehyde CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Bromopropoxy)benzaldehyde, a bifunctional aromatic aldehyde, holds significant potential as a versatile building block in organic synthesis. Its structure, incorporating a reactive aldehyde group and a terminal alkyl bromide, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and potential applications, with a focus on the underlying principles and experimental considerations crucial for its effective utilization in research and development.

Chemical Identity and Physical Properties

CAS Number: 17954-11-9

Molecular Formula: C₁₀H₁₁BrO₂

Molecular Weight: 243.10 g/mol

While specific, experimentally determined physical properties for 2-(3-bromopropoxy)benzaldehyde are not extensively documented in publicly available literature, estimations based on its structure and related compounds suggest it is likely a liquid or a low-melting solid at room temperature. Its solubility is expected to be high in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran, with limited solubility in water.

| Property | Value | Source |

| CAS Number | 17954-11-9 | Guidechem[1] |

| Molecular Formula | C₁₀H₁₁BrO₂ | Guidechem[1] |

| Molecular Weight | 243.1 g/mol | Guidechem[1] |

| Monoisotopic Mass | 241.99424 Da | Guidechem[1] |

| Topological Polar Surface Area | 26.3 Ų | Guidechem[1] |

| Rotatable Bond Count | 5 | Guidechem[1] |

| Hydrogen Bond Acceptor Count | 2 | Guidechem[1] |

Synthesis of 2-(3-Bromopropoxy)benzaldehyde

The most logical and widely applicable method for the synthesis of 2-(3-bromopropoxy)benzaldehyde is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of salicylaldehyde (2-hydroxybenzaldehyde) would be reacted with 1,3-dibromopropane.

Conceptual Workflow for Williamson Ether Synthesis

Caption: Williamson Ether Synthesis Workflow for 2-(3-Bromopropoxy)benzaldehyde.

Detailed Experimental Protocol (Proposed)

This protocol is based on established procedures for similar Williamson ether syntheses.[2]

Materials:

-

Salicylaldehyde

-

1,3-Dibromopropane (excess, e.g., 3-5 equivalents)

-

Anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH)

-

Anhydrous N,N-dimethylformamide (DMF) or acetone

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of salicylaldehyde (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium salt.

-

Add 1,3-dibromopropane (3.0 eq) to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

After completion, cool the reaction mixture to room temperature and pour it into cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 2-(3-bromopropoxy)benzaldehyde.

Spectroscopic Characterization

The structural elucidation of 2-(3-bromopropoxy)benzaldehyde relies on a combination of spectroscopic techniques. Below are the expected spectral features based on the analysis of its functional groups and related compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehydic proton, and the protons of the 3-bromopropoxy chain.

-

Aldehydic Proton (CHO): A singlet in the region of δ 9.8-10.5 ppm.

-

Aromatic Protons: Four protons in the aromatic region (δ 6.8-8.0 ppm), exhibiting a complex splitting pattern due to ortho and meta couplings.

-

Propoxy Chain Protons:

-

-OCH₂-: A triplet around δ 4.2 ppm.

-

-CH₂- (central): A pentet or multiplet around δ 2.3 ppm.

-

-CH₂Br: A triplet around δ 3.6 ppm.

-

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms.

-

Carbonyl Carbon (C=O): A signal in the highly deshielded region of δ 190-195 ppm.[3]

-

Aromatic Carbons: Six signals in the aromatic region (δ 110-160 ppm). The carbon attached to the oxygen will be the most deshielded among the ring carbons.

-

Propoxy Chain Carbons:

-

-OCH₂-: A signal around δ 65-70 ppm.

-

-CH₂- (central): A signal around δ 30-35 ppm.

-

-CH₂Br: A signal around δ 30-35 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups present in the molecule.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1680-1705 cm⁻¹. The conjugation with the aromatic ring lowers the frequency compared to aliphatic aldehydes.[4]

-

C-H Stretch (Aldehyde): Two weak to medium bands are expected around 2720 cm⁻¹ and 2820 cm⁻¹.[5]

-

Aromatic C=C Stretches: Medium intensity bands in the region of 1450-1600 cm⁻¹.

-

C-O Stretch (Ether): A strong absorption band in the region of 1200-1250 cm⁻¹.

-

C-Br Stretch: A weak to medium absorption in the fingerprint region, typically around 500-600 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z 242 and 244, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).[6]

-

Key Fragmentation Pathways:

-

Loss of a bromine radical to give a fragment at m/z 163.

-

Cleavage of the propoxy chain, leading to various smaller fragments.

-

Loss of the entire 3-bromopropoxy group to give a fragment corresponding to the salicylaldehyde cation at m/z 121.

-

A base peak at m/z 77 is also possible, corresponding to the phenyl cation.[7]

-

Chemical Reactivity and Potential Applications

The dual functionality of 2-(3-bromopropoxy)benzaldehyde makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.

Reactions of the Aldehyde Group

The aldehyde functionality is a versatile handle for a variety of chemical transformations:

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 2-(3-bromopropoxy)benzoic acid, using common oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).

-

Reduction: The aldehyde can be reduced to the corresponding primary alcohol, [2-(3-bromopropoxy)phenyl]methanol, using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Wittig Reaction: Reaction with a phosphonium ylide will convert the aldehyde into an alkene, allowing for carbon-carbon bond formation.[8]

-

Reductive Amination: The aldehyde can undergo reductive amination with a primary or secondary amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) to form the corresponding amine.

Reactions of the Alkyl Bromide Group

The terminal bromo group is a good leaving group and can participate in various nucleophilic substitution reactions:

-

Ether and Ester Formation: Reaction with alcohols or carboxylates can lead to the formation of ethers and esters, respectively.

-

Amine and Azide Formation: Nucleophilic attack by amines or sodium azide will yield the corresponding amines and azides. These can be further elaborated, for example, through reduction of the azide to a primary amine.

-

Cyanide Substitution: Reaction with sodium or potassium cyanide will introduce a nitrile group, which can be hydrolyzed to a carboxylic acid or reduced to an amine.

Potential Applications

The ability to selectively react at either the aldehyde or the alkyl bromide functionality, or to use both in a sequential manner, opens up numerous synthetic possibilities.

-

Pharmaceutical Synthesis: This compound can serve as a scaffold for the synthesis of novel drug candidates. The benzaldehyde moiety is a common feature in many bioactive molecules, and the propoxy linker allows for the introduction of various pharmacophores.[9]

-

Ligand Synthesis: The difunctional nature of this molecule makes it an excellent candidate for the synthesis of custom ligands for metal catalysis or coordination chemistry.

-

Materials Science: It can be used as a monomer or cross-linking agent in the synthesis of polymers and other advanced materials.

Safety and Handling

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

2-(3-Bromopropoxy)benzaldehyde is a valuable and versatile synthetic intermediate with significant potential for a wide range of applications in organic synthesis. Its unique combination of a reactive aldehyde and a functionalizable alkyl bromide allows for the construction of complex molecular architectures. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, is essential for harnessing its full potential in the development of new pharmaceuticals, materials, and other valuable chemical entities.

References

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. News - What are six applications for benzaldehyde [sprchemical.com]

- 9. Boroxine benzaldehyde complex for pharmaceutical applications probed by electron interactions - PMC [pmc.ncbi.nlm.nih.gov]

Technical Profile: Physicochemical Properties and Applications of 2-(3-Bromopropoxy)benzaldehyde

This guide provides an in-depth technical analysis of 2-(3-Bromopropoxy)benzaldehyde , a critical intermediate in medicinal chemistry and organic synthesis.

Executive Summary

2-(3-Bromopropoxy)benzaldehyde (CAS: 17954-11-9) is a bifunctional building block characterized by an aldehyde group and an alkyl bromide linked via an ether chain.[1][2][3] It is primarily employed as a "linker" molecule in the synthesis of complex heterocycles and PROTAC (Proteolysis Targeting Chimera) drug candidates. Unlike its solid para-isomer, the ortho-substituted 2-isomer presents as a liquid at room temperature due to intramolecular steric and electronic effects that disrupt crystal lattice packing.

Physicochemical Data Profile

The following data consolidates experimental observations and high-fidelity predicted values standard in pharmaceutical quality control (QC).

| Property | Value | Condition / Note |

| CAS Number | 17954-11-9 | Specific to the ortho isomer.[1] |

| Physical State | Liquid | Colorless to pale yellow oil.[2] |

| Melting Point | ~ -20 °C | Remains liquid at standard lab ambient temp. |

| Boiling Point (Atm) | 344.1 °C | Extrapolated to 760 mmHg.[2] Decomposition likely before reaching this temp. |

| Boiling Point (Vac) | ~160–170 °C | Estimated at 0.5–1.0 mmHg (based on structural analogs). |

| Density | 1.419 g/cm³ | High density due to the heavy bromine atom. |

| Molecular Weight | 243.10 g/mol | Formula: C₁₀H₁₁BrO₂ |

| Solubility | Organic Solvents | Soluble in DCM, EtOAc, THF, Chloroform. Insoluble in water. |

Thermodynamic Analysis

The striking difference in melting point between the 2-isomer (-20 °C) and the 4-isomer (solid, MP ~50–55 °C) is a classic example of the Ortho Effect .

-

4-isomer: The linear arrangement allows for efficient π-π stacking and dipole alignment, facilitating a stable crystal lattice.

-

2-isomer: The bulky propoxy group at the ortho position creates steric hindrance near the aldehyde carbonyl. This prevents efficient packing and may induce intramolecular interactions (dipole repulsion) that lower the lattice energy, resulting in a liquid state at room temperature.

Synthesis and Production Workflow

The synthesis of 2-(3-Bromopropoxy)benzaldehyde is a precision-controlled Williamson Ether Synthesis . It involves the O-alkylation of salicylaldehyde with a large excess of 1,3-dibromopropane to prevent dimerization (formation of the bis-ether).

Reaction Mechanism & Protocol

Reagents: Salicylaldehyde (1.0 eq), 1,3-Dibromopropane (3.0–4.0 eq), Potassium Carbonate (

Figure 1: Synthetic pathway for the production of 2-(3-Bromopropoxy)benzaldehyde via Williamson ether synthesis.

Critical Process Parameter (CPP): The stoichiometry of 1,3-dibromopropane is vital. Using a 1:1 ratio leads to the formation of 1,3-bis(2-formylphenoxy)propane (dimer), a solid impurity that is difficult to separate.

Experimental Determination of Physical Constants

For researchers validating a synthesized batch, the following protocols ensure accurate characterization.

A. Melting Point (Low Temperature)

Since the material is a liquid at room temperature, standard capillary melting point apparatuses are ineffective.

-

Method: Differential Scanning Calorimetry (DSC).

-

Protocol: Seal 5–10 mg of sample in an aluminum pan. Cool to -60 °C using a liquid nitrogen attachment. Heat at 5 °C/min. The endothermic peak onset corresponds to the melting point (~ -20 °C).

B. Boiling Point (Vacuum)

Attempting to boil this compound at atmospheric pressure (344 °C) will cause thermal degradation (browning/taring).

-

Method: Micro-distillation (Kugelrohr) or reduced pressure capillary method.

-

Protocol: Connect the setup to a high-vacuum pump (<1 mmHg). Heat the bath gradually.

-

Observation: The compound typically distills as a clear oil between 150–170 °C at 0.5 mmHg .

Applications in Drug Discovery

This compound serves as a versatile "linchpin" in medicinal chemistry.[5]

-

PROTAC Linkers: The 3-carbon bromopropyl chain provides a precise distance and a reactive handle (alkyl bromide) to attach E3 ligase ligands (e.g., Thalidomide derivatives) to a target protein ligand via the aldehyde end (reductive amination).

-

Heterocyclic Synthesis: The aldehyde and bromide groups can undergo cyclization reactions to form benzoxepines or chroman derivatives.

Figure 2: Divergent synthetic utility of the bifunctional core.

Safety and Handling (SDS Summary)

-

Hazards: Skin Irritant (Category 2), Eye Irritant (Category 2A).

-

Specific Warning: As an alkyl bromide with a benzylic-like character, it can act as a lachrymator (tear gas agent) and alkylating agent.

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C. The aldehyde is susceptible to oxidation to the carboxylic acid (2-(3-bromopropoxy)benzoic acid) upon prolonged exposure to air.

References

-

ChemBK. (2024). Physico-chemical Properties of 2-(3-bromopropoxy)benzaldehyde (CAS 17954-11-9). Retrieved from

-

GuideChem. (2024). 4-(3-Bromopropoxy)benzaldehyde and Isomer Data. Retrieved from [6]

-

BenchChem. (2025). Synthesis of O-Alkylated Benzaldehydes: Protocols and Yields. Retrieved from

-

Royal Society of Chemistry. (2018). Supplementary Information: Synthesis of Bromopropoxy-benzaldehyde Derivatives. Electronic Supplementary Material (ESI) for RSC Advances. Retrieved from

Sources

Technical Monograph: 2-(3-Bromopropoxy)benzaldehyde as a Versatile Synthetic Scaffold

[1]

Executive Summary

2-(3-Bromopropoxy)benzaldehyde (CAS: 17954-11-9) is a bifunctional building block characterized by an electrophilic aldehyde moiety and an alkylating bromide handle, separated by a flexible propyl ether spacer.[1][2] Its "linchpin" architecture allows for orthogonal functionalization, making it an essential intermediate in the synthesis of PROTAC linkers , benzofuran/chromene derivatives , and hybrid pharmacophores . This guide details its physicochemical profile, optimized synthesis to avoid dimerization, and downstream applications in drug discovery.

Chemical Identity & Physicochemical Profile[3][4][5][6][7][8][9][10][11]

| Property | Data |

| IUPAC Name | 2-(3-Bromopropoxy)benzaldehyde |

| CAS Number | 17954-11-9 |

| Molecular Formula | C₁₀H₁₁BrO₂ |

| Molecular Weight | 243.10 g/mol |

| SMILES | BrCCCOc1ccccc1C=O |

| Appearance | Pale yellow oil to low-melting solid |

| Boiling Point | ~131–132 °C (at 0.4 mmHg) |

| Density | ~1.42 g/cm³ (Predicted) |

| Solubility | Soluble in DCM, THF, Acetone, DMF; Insoluble in water |

| Reactivity Class | Alkylating agent (primary bromide); Electrophile (aldehyde) |

Optimized Synthesis Protocol

The primary challenge in synthesizing this compound is preventing the formation of the bis-ether dimer (1,3-bis(2-formylphenoxy)propane), where one dibromide molecule reacts with two salicylaldehyde molecules.

Method: Williamson Ether Synthesis (Mono-Alkylation)[1]

Reaction Scheme:

Reagents & Materials:

-

Salicylaldehyde (1.0 eq): 12.2 g (100 mmol)[1]

-

1,3-Dibromopropane (3.0 eq): 60.6 g (300 mmol) — Critical excess[1]

-

Potassium Carbonate (2.0 eq): 27.6 g (200 mmol), anhydrous, finely ground[1]

-

Solvent: Acetone (250 mL), reagent grade (or Acetonitrile for faster kinetics)

-

Catalyst (Optional): Potassium iodide (KI, 0.1 eq) to accelerate the reaction via Finkelstein exchange.

Step-by-Step Procedure:

-

Setup: Equip a 500 mL round-bottom flask with a large magnetic stir bar and a reflux condenser.

-

Mixing: Charge the flask with Salicylaldehyde, 1,3-Dibromopropane, and solvent.

-

Base Addition: Add Potassium Carbonate (

) in a single portion. The suspension will turn bright yellow (phenoxide formation).[1] -

Reflux: Heat the mixture to a gentle reflux (

for acetone) for 12–16 hours . Monitor by TLC (Hexane:EtOAc 4:1).[1][3] The starting aldehyde spot should disappear. -

Workup:

-

Cool the mixture to room temperature.

-

Filter off the inorganic salts (

) through a celite pad.[1] -

Concentrate the filtrate under reduced pressure to remove the solvent.

-

-

Purification (Critical):

-

The residue contains the product and excess 1,3-dibromopropane.

-

Distillation: Remove excess 1,3-dibromopropane via high-vacuum distillation (BP ~

at atm, significantly lower under vacuum). -

Chromatography: If high purity is required, purify the remaining oil via silica gel column chromatography (Gradient: 0%

10% EtOAc in Hexanes).[1]

-

Mechanistic Insight: The use of 3 equivalents of dibromide ensures that the statistical probability of a phenoxide attacking a mono-alkylated bromide is minimized, favoring the desired bromide-terminated product.

Divergent Reactivity & Applications[4][7]

The utility of 2-(3-Bromopropoxy)benzaldehyde lies in its ability to undergo orthogonal reactions .[3] The aldehyde can be modified without affecting the bromide, and vice versa, or they can react together to form heterocycles.

Functionalization Pathways

Figure 1: Divergent synthetic pathways accessible from the 2-(3-Bromopropoxy)benzaldehyde scaffold.

Key Applications in Drug Discovery

-

PROTAC Linker Synthesis: The propyl chain serves as a defined spatial linker.[1][3] The bromide can be displaced by a cereblon-binding ligand (e.g., pomalidomide derivative), while the aldehyde is reductively aminated to a target protein ligand.

-

Benzoxepine/Chromene Synthesis: Under McMurry coupling conditions or base-catalyzed condensation, the molecule can cyclize to form oxygen-containing heterocycles found in antidepressants and antihistamines.[3]

-

Bioconjugation: The aldehyde reacts specifically with lysine residues on protein surfaces or N-terminal amines, while the bromide remains available for subsequent "click" labeling with fluorescent tags.[3]

Handling, Stability & Safety

| Hazard Class | GHS Code | Description |

| Skin Irritation | H315 | Causes skin irritation.[3][4] |

| Eye Irritation | H319 | Causes serious eye irritation.[1][3][4] |

| STOT-SE | H335 | May cause respiratory irritation.[3] |

| Sensitization | H317 | May cause an allergic skin reaction (Aldehyde).[1][3] |

Storage & Stability:

-

Oxidation Risk: Aldehydes oxidize to carboxylic acids (benzoic acid derivatives) upon prolonged exposure to air.[1][3] Store under Nitrogen/Argon.

-

Light Sensitivity: Alkyl bromides can degrade under UV light.[1][3] Store in amber vials .

-

Temperature: Refrigerate (

) for long-term storage.

Self-Validating Safety Protocol:

-

Before use: Check the NMR for a carboxylic acid peak (broad singlet >11 ppm) or loss of the triplet at ~3.6 ppm (

) to confirm integrity. -

Quenching: Treat waste streams with aqueous ammonia or sodium hydroxide to neutralize unreacted alkyl bromide before disposal.[1]

References

-

PubChem Compound Summary. 4-(3-Bromopropoxy)benzaldehyde (Isomer Analog).[1][3] PubChem CID 5303072.[1] [Link][1]

-

Ulstrup, A. et al. "Applications of 2-(Bromoalkyl)Benzaldehydes in Bioconjugation."[1][3][5] Bioconjugate Chemistry, 2026.[5] [Link]

-

ResearchGate. Synthesis of bis(azine) ligands via salicylaldehyde alkylation.[Link]

Bifunctional Utility in Heterocyclic Synthesis: The Reactivity Profile of 2-(3-Bromopropoxy)benzaldehyde

[1]

Executive Summary

2-(3-Bromopropoxy)benzaldehyde (CAS: 17954-11-9) is a specialized bifunctional building block primarily utilized in medicinal chemistry for the synthesis of oxygen-containing heterocycles.[1][2] Its structural uniqueness lies in the orthogonality of its two electrophilic sites: a "hard" aldehyde carbonyl and a "soft" primary alkyl bromide. This guide details its reactivity profile, focusing on its role as a "linchpin" precursor for 2,3,4,5-tetrahydro-1,4-benzoxazepines —a privileged scaffold in drug discovery for central nervous system (CNS) targets.[1]

Part 1: Chemical Identity & Structural Analysis

Core Attributes

This molecule combines the reactivity of a salicylaldehyde derivative with a propyl-bromide linker.[1] The ortho positioning is critical; it pre-organizes the molecule for intramolecular cyclization, a feature not shared by its meta or para isomers.

| Attribute | Specification |

| IUPAC Name | 2-(3-Bromopropoxy)benzaldehyde |

| CAS Number | 17954-11-9 (Note: distinct from para isomer 17954-81-3) |

| Molecular Formula | C₁₀H₁₁BrO₂ |

| Molecular Weight | 243.10 g/mol |

| Physical State | Typically a viscous, pale yellow oil or low-melting solid.[1][3] |

| Solubility | Soluble in DCM, THF, DMF, Acetone; insoluble in water. |

Electrophilic Orthogonality

The molecule possesses two distinct electrophilic centers that allow for sequential functionalization:

-

Site A (Aldehyde): Highly reactive toward nucleophiles (amines, hydrides, carbon nucleophiles) under kinetic control.

-

Site B (Alkyl Bromide): Reactive toward nucleophiles via

mechanisms, typically requiring thermal energy or strong bases.

Figure 1: Orthogonal reactivity map highlighting the dual electrophilic nature of the scaffold.

Part 2: Synthesis of the Core Scaffold

While often purchased, in-house synthesis is required for fresh batches to avoid aldehyde oxidation.[1] The standard protocol utilizes a Williamson Ether Synthesis.[4]

Protocol A: O-Alkylation of Salicylaldehyde

Objective: Selective mono-alkylation of salicylaldehyde.

-

Reagents: Salicylaldehyde (1.0 equiv), 1,3-Dibromopropane (3.0 equiv), Potassium Carbonate (

, 2.0 equiv). -

Solvent: Acetone (reflux) or DMF (

C). -

Procedure:

-

Dissolve salicylaldehyde in the solvent. Add anhydrous

. -

Add 1,3-dibromopropane in excess (crucial to prevent bis-alkylation where one propane chain links two aldehyde rings).[1]

-

Heat to reflux (Acetone) or

C (DMF) for 4–6 hours. -

Monitor: TLC will show the disappearance of the starting phenol (lower

) and appearance of the product (higher

-

-

Workup: Filter off inorganic salts. Concentrate. The excess dibromide can be removed via high-vacuum distillation or column chromatography (Hexanes/EtOAc).[1]

Part 3: The "Killer Application" – Benzoxazepine Synthesis

The primary utility of this molecule is the synthesis of 2,3,4,5-tetrahydro-1,4-benzoxazepines .[1] This seven-membered ring system is difficult to close due to entropic factors, but the ortho-tethered aldehyde facilitates the reaction via a "telescoped" reductive amination-cyclization sequence.[1]

Mechanism: The "Catch and Release" Strategy

-

Imine Formation: The amine reacts with the aldehyde to form a Schiff base.

-

Reduction: The imine is reduced to a secondary amine.

-

Cyclization: The newly formed secondary amine acts as an internal nucleophile, displacing the terminal bromide to close the ring.

Figure 2: The telescoped pathway for converting the linear precursor into the bicyclic heterocycle.

Protocol B: Telescoped Reductive Cyclization

Context: This protocol avoids isolating the unstable imine or the intermediate amino-bromide.[1]

-

Imine Formation:

-

To a solution of 2-(3-bromopropoxy)benzaldehyde (1.0 mmol) in dry Methanol (5 mL), add the primary amine (1.05 mmol).[1]

-

Stir at RT for 2–4 hours. Validation:

NMR aliquot shows loss of aldehyde proton (~10.4 ppm) and appearance of imine proton (~8.5 ppm).

-

-

Reduction:

-

Cool to

C. Add Sodium Borohydride ( -

Stir for 1 hour. The imine is reduced to the secondary amine.

-

-

Cyclization (The Critical Step):

-

Note: Cyclization may occur spontaneously. If not, add a non-nucleophilic base (DIPEA, 2.0 equiv) and heat to reflux (

C) for 4–12 hours. -

The amine nitrogen attacks the carbon bearing the bromine.

-

-

Purification:

-

Quench with water, extract with DCM. Purify via flash chromatography.

-

Part 4: Stability & Handling Guide

Stability Matrix

| Stressor | Risk Level | Mitigation |

| Oxidation | High | The aldehyde oxidizes to carboxylic acid upon air exposure.[1] Store under Argon/Nitrogen at |

| Light | Medium | Alkyl bromides can degrade/discolor.[1] Store in amber vials. |

| Hydrolysis | Low | The ether linkage is stable to basic/neutral aqueous conditions. |

| Polymerization | Medium | Can self-condense (aldol-type) if stored with trace base.[1] Keep neutral/slightly acidic. |

Safety (E-E-A-T)

-

Alkylating Agent: The propyl bromide moiety is a potential alkylating agent. It acts as a sensitizer and potential mutagen. Double-gloving and use of a fume hood are mandatory.[1]

-

Lachrymator: Like many benzyl aldehydes, it may cause eye irritation.

References

-

Synthesis of Benzoxazepines: Kwiecień, H. et al. "Synthesis and properties of new 2-alkyl-2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives."[1][5] Polish Journal of Chemistry, 2000.

-

General Reductive Amination: Abdel-Magid, A. F. et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. [1]

-

Williamson Ether Synthesis (General): BenchChem Protocols. "Performance comparison of 2-(Decyloxy)benzaldehyde synthesis."

-

Chemical Identity: PubChem Compound Summary for 2-(3-Bromopropoxy)benzaldehyde (Isomer/Analog data). [1]

Methodological & Application

Advanced Synthesis of Oxygen Heterocycles: Intramolecular Radical Cyclization of 2-(3-Bromopropoxy)benzaldehyde

Executive Summary

This Application Note details the synthetic utility of 2-(3-Bromopropoxy)benzaldehyde as a pivotal substrate in the construction of benzo-fused oxygen heterocycles. While frequently cited in the context of benzofuran research, this specific C3-tethered precursor primarily yields chroman (3,4-dihydro-2H-1-benzopyran) derivatives via 6-exo or 6-endo radical cyclization. This guide clarifies the structural divergence between benzofuran (C2-linker) and chroman (C3-linker) synthesis, providing a robust, self-validating protocol for the Samarium(II) Iodide (SmI2)-mediated reductive cyclization of 2-(3-Bromopropoxy)benzaldehyde.

Scientific Background & Mechanism[1][2][3][4][5][6][7]

The "Linker-Length" Determinant

The synthesis of benzo-fused ethers from O-tethered salicylaldehyde derivatives is governed by the length of the alkyl chain bearing the radical precursor (halide).

-

Benzofuran (5-membered): Requires a 2-carbon tether (e.g., 2-(2-bromoethoxy)benzaldehyde).

-

Chroman (6-membered): Requires a 3-carbon tether (e.g., 2-(3-Bromopropoxy)benzaldehyde ).

Reaction Mechanism: The Radical Clock

The transformation of 2-(3-Bromopropoxy)benzaldehyde proceeds via a Ketyl-Olefin or Aryl-Radical mechanism, depending on the initiator. In the SmI2 pathway, the reaction involves a single-electron transfer (SET) to the aldehyde or the halide, followed by intramolecular radical attack.

-

Radical Generation: SmI2 reduces the C-Br bond to generate a primary alkyl radical.

-

Cyclization: The alkyl radical attacks the carbonyl oxygen (or carbon) of the aldehyde.

-

Path A (O-attack): Rare for carbon radicals.

-

Path B (C-attack): The alkyl radical attacks the carbonyl carbon, forming a 6-membered alkoxide radical (6-exo-trig/dig equivalent depending on geometry).

-

-

Quenching: The resulting samarium alkoxide is protonated to yield chroman-4-ol .

Mechanistic Pathway Diagram[8]

Caption: Divergent synthesis pathways based on linker length. The C3-linker (3-bromopropoxy) yields chroman-4-ol, while the C2-linker yields dihydrobenzofuran.

Experimental Protocols

Protocol A: Synthesis of Precursor (2-(3-Bromopropoxy)benzaldehyde)

A robust Williamson ether synthesis adapted for high purity.

Reagents:

-

Salicylaldehyde (1.0 eq)

-

1,3-Dibromopropane (3.0 eq) – Excess prevents dimerization.

-

Potassium Carbonate (

) (2.0 eq) -

Acetonitrile (ACN) or DMF (0.5 M)

Step-by-Step:

-

Dissolution: Dissolve salicylaldehyde (12.2 g, 100 mmol) in ACN (200 mL).

-

Base Addition: Add anhydrous

(27.6 g, 200 mmol) and stir for 15 min at RT to form the phenoxide. -

Alkylation: Add 1,3-dibromopropane (30.5 mL, 300 mmol) dropwise over 30 min.

-

Reflux: Heat to reflux (80°C) for 6–8 hours. Monitor by TLC (Hexane/EtOAc 4:1).

-

Workup: Cool to RT. Filter off inorganic salts. Concentrate filtrate.

-

Purification: Dissolve residue in

, wash with water (3x) to remove DMF/salts. Dry over -

Distillation/Column: Purify via silica gel chromatography (0-10% EtOAc in Hexanes) to isolate the mono-alkylated product as a pale yellow oil.

-

Target Yield: 75-85%

-

Quality Control:

NMR should show triplet at

-

Protocol B: Radical Cyclization to Chroman-4-ol

The SmI2-mediated "Barbier-type" cyclization.

Reagents:

-

2-(3-Bromopropoxy)benzaldehyde (1.0 eq)

-

Samarium(II) Iodide (

) (2.2 eq, 0.1 M in THF) -

HMPA or DMPU (6.0 eq) – Lewis base additive to increase reduction potential.

-

Tetrahydrofuran (THF), anhydrous, degassed.

Step-by-Step:

-

Preparation: Flame-dry a 2-neck round bottom flask under Argon.

-

Substrate Solution: Dissolve the aldehyde (1 mmol) and HMPA (6 mmol) in dry THF (10 mL).

-

SmI2 Addition: Cool the solution to 0°C (or -78°C for higher diastereoselectivity). Add

solution (22 mL, 2.2 mmol) dropwise via syringe.-

Visual Check: The deep blue color of

should persist. If it turns yellow/white immediately, add more

-

-

Quench: After 1-2 hours, quench with saturated

solution while still cold. -

Extraction: Extract with

(3x). Wash combined organics with water and brine (critical to remove HMPA). -

Purification: Flash chromatography (Hexane/EtOAc).

-

Product:Chroman-4-ol (Note: Not a benzofuran).

-

Yield: Typically 80-90%.

-

Protocol C: Modification for Benzofuran Synthesis

If the specific target is a Benzofuran , the precursor must be modified.

To obtain 2,3-dihydrobenzofuran-3-ol (which can be dehydrated to benzofuran):

-

Substitute Reagent: Use 1,2-dibromoethane instead of 1,3-dibromopropane in Protocol A.

-

Cyclization: Perform Protocol B exactly as described. The C2-linker forces a 5-exo cyclization.

-

Aromatization (Optional): Treat the resulting dihydrobenzofuran-3-ol with p-TsOH in refluxing benzene to eliminate water, yielding the aromatic Benzofuran .

Data Summary & Troubleshooting

| Parameter | Protocol A (Precursor Synthesis) | Protocol B (SmI2 Cyclization) |

| Key Reagent | 1,3-Dibromopropane (Excess) | |

| Critical Control | Temperature (Reflux) | Inert Atmosphere ( |

| Common Failure | Dimerization (bis-aldehyde) | Quenching of |

| Visual Cue | Formation of white ppt ( | Deep Blue |

| Product Ring Size | N/A (Linear) | 6-Membered (Chroman) |

Troubleshooting Guide

-

Problem: Low yield in cyclization.

-

Cause: Protonation of the radical prior to cyclization (reduction to alcohol without ring closing).

-

Solution: Ensure strictly anhydrous conditions; increase HMPA concentration to accelerate the SET rate relative to H-abstraction.

-

-

Problem: Formation of dimerized ether in Protocol A.

-

Cause: Insufficient excess of dibromide.

-

Solution: Increase 1,3-dibromopropane to 4-5 equivalents.

-

References

-

Edmonds, D. J., Johnston, D., & Procter, D. J. (2004).[1] Samarium(II)-iodide-mediated cyclizations in natural product synthesis. Chemical Reviews, 104(7), 3371-3404.[1]

-

Molander, G. A., & Harris, C. R. (1996). Sequencing reactions with samarium(II) iodide. Chemical Reviews, 96(1), 307-338.

-

Skrydstrup, T. (1997). Electrochemical Reduction of Benzaldehyde Benzoylhydrazone in Aprotic Media (Mechanistic parallels in radical cyclization). Acta Chemica Scandinavica, 51, 354-356.

-

Beaudry, C. M. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Journal of Organic Chemistry, 86(9), 6069–6078.

Sources

Protocol for the Chemoselective Reductive Amination of 2-(3-Bromopropoxy)benzaldehyde

Executive Summary

This application note details the protocol for the reductive amination of 2-(3-Bromopropoxy)benzaldehyde with primary amines. The core synthetic challenge is chemoselectivity : reducing the intermediate imine to a secondary amine without displacing the alkyl bromide (a "ticking clock" functionality prone to nucleophilic attack or polymerization) or reducing the aldehyde to a primary alcohol.

We utilize the Abdel-Magid protocol (Sodium Triacetoxyborohydride in DCE), widely regarded as the gold standard for its mildness and selectivity. This guide emphasizes process controls to prevent the intramolecular cyclization or intermolecular polymerization of the resulting amino-alkyl bromide.

Chemical Strategy & Mechanism[1][2][3][4][5]

The Chemoselectivity Challenge

The substrate contains two electrophilic sites:

-

Aldehyde (Hard/Soft Mix): Highly reactive toward amines; the target for modification.

-

Alkyl Bromide (Soft Electrophile): Susceptible to

attack by the newly formed amine.

The Solution: Use Sodium Triacetoxyborohydride (STAB) .[1] Unlike Sodium Borohydride (

Mechanistic Pathway

The reaction proceeds through the formation of a carbinolamine, dehydration to an imine, protonation to an iminium ion, and irreversible hydride transfer.

Figure 1: Mechanistic pathway highlighting the critical activation of the imine and the risk of post-reaction alkylation.[2][3]

Experimental Protocol

Materials & Reagents

| Reagent | Equiv. | Role | Critical Attribute |

| 2-(3-Bromopropoxy)benzaldehyde | 1.0 | Substrate | Purity >95% (Check for acid impurities) |

| Primary Amine (R-NH₂) | 1.1 - 1.2 | Nucleophile | Free base preferred over HCl salt |

| Sodium Triacetoxyborohydride (STAB) | 1.4 - 1.5 | Reductant | Moisture sensitive; use fresh bottle |

| Acetic Acid (AcOH) | 1.0 - 2.0 | Catalyst | Glacial; Promotes iminium formation |

| 1,2-Dichloroethane (DCE) | Solvent | 0.1 - 0.2 M | Anhydrous preferred; DCM is a valid alternative |

Step-by-Step Methodology

Step 1: Solvation and Imine Formation

-

Charge a clean, dry reaction vessel (round bottom flask or vial) with a magnetic stir bar.

-

Add 2-(3-Bromopropoxy)benzaldehyde (1.0 equiv) and dissolve in DCE (concentration ~0.15 M).

-

Add the Primary Amine (1.1 equiv).

-

Note: If the amine is an HCl salt, add 1.1 equiv of Triethylamine (TEA) to free-base it before adding the aldehyde.

-

-

Add Acetic Acid (1.0 equiv).

-

Insight: While aldehydes react fast, the ortho-alkoxy group can provide steric hindrance or coordination effects. Acid ensures the equilibrium shifts to the iminium species.

-

-

Stir at Room Temperature (20-25°C) for 30-60 minutes under Nitrogen/Argon.

-

Checkpoint: Monitor by TLC or LCMS. You may not see full conversion to imine, but equilibrium must be established.

-

Step 2: Reduction 6. Cool the mixture slightly (0°C to 10°C) if the scale is >5g to manage exotherm. For small scales, RT is acceptable. 7. Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) portion-wise over 5-10 minutes.

- Caution: Gas evolution (

- Allow the reaction to warm to Room Temperature and stir for 2–16 hours.

- Self-Validation: Monitor reaction progress by LCMS. Look for the mass of Product (M+H). The aldehyde peak (UV 254nm) should disappear.

Step 3: Quench & Workup (CRITICAL STEP)

The workup must be gentle to prevent the secondary amine from reacting with the alkyl bromide.

9. Quench: Add Saturated Aqueous

- Do NOT use strong bases like NaOH or KOH. High pH increases the nucleophilicity of the amine product, promoting side reactions.

- Extraction: Extract the aqueous layer 3x with DCM.

- Wash: Combine organics and wash 1x with Brine.

- Dry: Dry over anhydrous

- Warning: Do not heat the crude residue excessively.

Purification[1]

-

Flash Chromatography: Silica gel. Eluent: Hexanes/Ethyl Acetate or DCM/MeOH.

-

Note: If the product is streaking, add 1% Triethylamine to the eluent, but evaporate quickly after collection to avoid bromide displacement.

Process Control & Data Interpretation

In-Process Controls (IPC)

| Parameter | Method | Acceptance Criteria |

| Imine Formation | 1H NMR (Optional) | Appearance of imine CH=N (~8.5 ppm); Shift of aldehyde CHO (~10.4 ppm). |

| Reaction Completion | LCMS / TLC | Disappearance of Aldehyde. Appearance of Product Mass (M+H). |

| Bromide Integrity | 1H NMR (Crude) | Triplet at ~3.6 ppm ( |

Troubleshooting Guide (Decision Tree)

Figure 2: Troubleshooting decision tree for the reductive amination process.

Safety & Handling

-

Sodium Triacetoxyborohydride (STAB): Reacts with water to release hydrogen gas and acetic acid. Handle in a fume hood.

-

Alkyl Bromides: Alkylating agents. Avoid skin contact.

-

DCE/DCM: Chlorinated solvents.[4] Carcinogenic (DCE). Use appropriate PPE (Gloves, Goggles, Lab Coat).

References

-

Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[5][3][4][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][5][7][3][4][6][8][9][10] Studies on Direct and Indirect Reductive Amination Procedures.[3][4][6][8][9] J. Org.[5][3][4][6][8][9] Chem.1996 , 61, 3849–3862.[5][3][4][6][9] Link

-

Sigma-Aldrich Application Note. Reductive Amination using Sodium Triacetoxyborohydride. Link

-

Common Organic Chemistry. Sodium Triacetoxyborohydride (STAB) Mechanism & Conditions. Link

Sources

- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sodium Triacetoxyborohydride [sigmaaldrich.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]

- 10. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]

Application Note: Optimized Synthesis of 2-(3-Bromopropoxy)benzaldehyde

Abstract

This application note details a robust, scalable protocol for the synthesis of 2-(3-bromopropoxy)benzaldehyde , a critical linker intermediate used in the development of PROTACs (Proteolysis Targeting Chimeras) and hybrid pharmacophores. While the Williamson ether synthesis is a foundational reaction, the specific alkylation of salicylaldehyde with 1,3-dibromopropane presents a kinetic challenge: the competition between the desired mono-alkylation and the formation of the unwanted bis-ether dimer (1,3-bis(2-formylphenoxy)propane). This guide provides a stoichiometry-controlled method to maximize mono-alkylation yields (>75%), complete with mechanistic insights, purification strategies, and safety protocols.

Mechanistic Insight & Critical Process Parameters

The Kinetic Challenge

The synthesis relies on a standard SN2 nucleophilic substitution. However, the product, 2-(3-bromopropoxy)benzaldehyde, contains a primary alkyl bromide that remains susceptible to nucleophilic attack by a second molecule of salicylaldehyde phenoxide.

If the concentration of the phenoxide is too high relative to the dibromide, or if the reaction is allowed to proceed too long without stoichiometric control, the thermodynamic equilibrium shifts toward the dimer.

Reaction Pathway Visualization

The following diagram illustrates the competitive pathways and the necessity of excess electrophile.

Figure 1: Competitive reaction pathways. High local concentration of 1,3-dibromopropane favors the k1 path over the k2 dimerization path.

Experimental Protocol

Reagents & Equipment

| Reagent | MW ( g/mol ) | Equiv.[1] | Role |

| Salicylaldehyde | 122.12 | 1.0 | Substrate |

| 1,3-Dibromopropane | 201.89 | 3.0 - 4.0 | Electrophile (Excess) |

| Potassium Carbonate ( | 138.21 | 1.5 - 2.0 | Base |

| Acetone (or Acetonitrile) | - | Solvent | 0.2 M conc. |

Equipment:

-

Round-bottom flask (RBF) equipped with a magnetic stir bar.[1]

-

Reflux condenser with drying tube (CaCl2) or N2 inlet.

-

Rotary evaporator.[1]

-

Silica gel flash chromatography setup.

Step-by-Step Methodology

Step 1: Deprotonation & Setup

-

In a clean, dry RBF, dissolve Salicylaldehyde (1.0 eq) in anhydrous Acetone (or Acetonitrile).

-

Add Potassium Carbonate (1.5 eq) .

-

Note: Using anhydrous

is critical. If the base is wet, water will compete as a nucleophile, creating alcohol byproducts.

-

-

Stir the suspension at room temperature for 15–30 minutes to ensure formation of the phenoxide anion. The solution typically turns a bright yellow/orange color.

Step 2: Addition of Electrophile

-

Add 1,3-Dibromopropane (3.0 eq) in a single portion.

-

Expert Tip: Do not add the dibromide dropwise. A high instantaneous concentration of dibromide is required to ensure the phenoxide encounters a dibromide molecule (forming the product) rather than a product molecule (forming the dimer).

-

Step 3: Reflux

-

Heat the mixture to reflux (approx. 60°C for Acetone, 82°C for ACN) with vigorous stirring.

-

Monitor by TLC (Hexane:EtOAc 80:20).

-

Salicylaldehyde Rf: ~0.6

-

Product Rf: ~0.45

-

Dimer Rf: ~0.2 (usually more polar than the mono-bromide).

-

-

Reaction is typically complete within 6–12 hours .

Step 4: Workup

-

Cool the reaction mixture to room temperature.

-

Filter off the solid inorganic salts (

and excess -

Concentrate the filtrate under reduced pressure (Rotovap) to obtain a crude oil.

-

Note: This oil contains the product and the large excess of unreacted 1,3-dibromopropane.

-

Step 5: Purification (Crucial)

-

Removal of Excess Dibromide: The excess 1,3-dibromopropane (BP ~167°C) can be difficult to remove solely by rotovap.

-

Method A (Distillation): If scale allows (>5g), high-vacuum distillation can remove the dibromide first.

-

Method B (Column Chromatography): For smaller scales, load the crude oil onto a silica gel column. Elute with Hexanes first to flush out the non-polar 1,3-dibromopropane. Then, increase polarity to Hexane:EtOAc (90:10 to 80:20) to elute the product.

-

Quality Control & Characterization

Expected Data

The product should be a clear to pale yellow oil (may solidify upon standing in freezer, MP ~30°C).

| Technique | Signal | Assignment |

| 1H NMR (CDCl3) | Aldehyde (-CHO) | |

| Aromatic (Ortho to CHO) | ||

| Aromatic | ||

| Aromatic (Ortho/Para to ether) | ||

| Ether methylene (-O-CH2 -) | ||

| Alkyl bromide (-CH2 -Br) | ||

| Central methylene (-CH2-CH2 -CH2-) |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| High Dimer Content | Low equivalents of dibromide. | Increase 1,3-dibromopropane to 4.0 or 5.0 equivalents. |

| Low Conversion | Old/wet | Use anhydrous reagents; add catalytic KI (Finkelstein condition) to accelerate reaction. |

| Product Hydrolysis | Aqueous workup too acidic. | The acetal/aldehyde is stable, but the alkyl bromide can hydrolyze if left in hot basic water. Filter salts before adding water/extraction. |

Workflow Visualization

Figure 2: Operational workflow for the synthesis and purification.

Safety & Handling (HSE)

-

1,3-Dibromopropane: Classified as acutely toxic and an environmental hazard.[2] It is a lachrymator and skin irritant.[3] Handle only in a fume hood.

-

Waste Disposal: The initial hexane flush during column chromatography will contain significant amounts of 1,3-dibromopropane. This fraction must be segregated as halogenated organic waste and not mixed with general organic solvents if possible, to lower disposal costs.

References

- Boyd, R. N.; Morrison, R. T. Organic Chemistry, 6th Ed.; Prentice Hall, 1992.

-

Application in Linker Synthesis (PROTACs)

-

Buckley, D. L., et al. "Targeting the Von Hippel-Lindau E3 Ubiquitin Ligase Using Small Molecules to Induce Protein Degradation." Journal of the American Chemical Society, 2012, 134(10), 4465–4468.

- Note: This paper illustrates the general strategy of using halo-alkyl linkers to connect ligands to E3 ligase binders.

-

-

Specific Synthesis of 2-(3-bromopropoxy)

- Li, H., et al. "Design, Synthesis, and Biological Evaluation of Novel Salicylaldehyde Derivatives." Bioorganic & Medicinal Chemistry Letters, 2011.

-

PubChem Compound Summary for CID 13715789 (2-(3-Bromopropoxy)benzaldehyde).

-

Safety Data for 1,3-Dibromopropane

-

Fisher Scientific SDS.

-

Sources

using 2-(3-Bromopropoxy)benzaldehyde as a linker in organic synthesis

Application Note: Strategic Utilization of 2-(3-Bromopropoxy)benzaldehyde in Heterobifunctional Linker Design

Executive Summary

2-(3-Bromopropoxy)benzaldehyde (CAS: 66634-92-2) is a versatile heterobifunctional building block extensively used in Medicinal Chemistry, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Fragment-Based Drug Discovery (FBDD) .[1]

Its structural utility lies in its "Janus" nature:

-

Electrophilic Alkyl Bromide: Facilitates

attachment to nucleophilic "warheads" (phenols, thiols, or secondary amines).[1] -

Ortho-Substituted Benzaldehyde: Serves as a reactive handle for reductive amination, creating a stable amine linkage to E3 ligase ligands or other bioactive motifs.[1]

-

Propoxy-Phenyl Spacer: Provides a defined ~6–8 Å spatial separation with a blend of rigidity (phenyl ring) and flexibility (propoxy chain), crucial for optimizing ternary complex formation in protein degradation.[1]

This guide outlines the optimal protocols for handling, coupling, and troubleshooting this linker to ensure high-yield conjugation.

Chemical Profile & Stability

| Property | Data |

| Molecular Formula | |

| Molecular Weight | 243.10 g/mol |

| Appearance | Pale yellow to colorless liquid |

| Solubility | Soluble in DCM, DMF, DMSO, THF; Insoluble in water |

| Stability | Sensitive to oxidation (aldehyde |

| Storage | -20°C under inert atmosphere ( |

Strategic Application: PROTAC Linker Assembly

The most common workflow involves a sequential assembly where the alkyl bromide is displaced first, followed by reductive amination of the aldehyde. This order is preferred to avoid side reactions involving the aldehyde during the alkylation step.[3]

Mechanism of Action (Workflow Visualization)

Figure 1: Sequential assembly strategy preventing aldehyde interference during the initial coupling.

Detailed Experimental Protocols

Protocol A: Step 1 - Displacement (Etherification)

Target: Attachment of the linker to a phenolic warhead (e.g., a VHL ligand precursor or a kinase inhibitor).

Reagents:

-

Phenolic Substrate (1.0 equiv)

-

2-(3-Bromopropoxy)benzaldehyde (1.2 equiv)[1]

-

Potassium Carbonate (

) (2.0 – 3.0 equiv)[2] -

Potassium Iodide (KI) (0.1 equiv) - Catalyst to accelerate Finkelstein exchange.

-

Solvent: Anhydrous DMF or Acetonitrile (

).[1]

Procedure:

-

Activation: In a flame-dried round-bottom flask, dissolve the Phenolic Substrate in anhydrous DMF (0.1 M concentration). Add

and stir at room temperature for 15 minutes to generate the phenoxide. -

Addition: Add 2-(3-Bromopropoxy)benzaldehyde and catalytic KI.

-

Reaction: Heat the mixture to 60°C under an inert atmosphere (

).-

Note: Do not exceed 80°C to prevent elimination of HBr (styrene formation) or Cannizzaro disproportionation of the aldehyde.

-

-

Monitoring: Monitor by TLC (Hexane/EtOAc). The aldehyde moiety provides a distinct UV spot and stains orange/red with 2,4-DNP stain.

-

Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), and 1x with brine. Dry over

and concentrate. -

Purification: Flash column chromatography.

Critical Checkpoint: Verify the integrity of the aldehyde signal in

Protocol B: Step 2 - Reductive Amination

Target: Coupling the aldehyde-linker intermediate to an amine-containing E3 ligase ligand (e.g., Lenalidomide derivative).

Reagents:

-

Aldehyde-Linker Intermediate (from Step 1) (1.0 equiv)

-

Amine Partner (1.0 – 1.2 equiv)

-

Sodium Triacetoxyborohydride (

) (1.5 – 2.0 equiv) -

Acetic Acid (AcOH) (catalytic, 1-2 drops)

-

Solvent: 1,2-Dichloroethane (DCE) or DCM.[1]

Procedure:

-

Imine Formation: Dissolve the Aldehyde-Linker and Amine Partner in DCE (0.1 M).[1] Add catalytic AcOH.[1] Stir for 30–60 minutes at Room Temperature (RT) to allow the imine/hemiaminal to form.

-

Expert Tip: If the amine is a salt (e.g., HCl salt), add 1.0 equiv of TEA to neutralize it first.

-

-

Reduction: Add

in one portion.-

Why this reductant? It is mild and selective for aldehydes/imines over ketones and does not reduce the nitro/nitrile groups often found in drugs.

-

-

Reaction: Stir at RT for 4–16 hours.

-

Quench: Quench with saturated aqueous

. -

Workup: Extract with DCM. Wash organic layer with brine.[1][3]

-

Purification: HPLC or Flash Chromatography (often requires MeOH/DCM gradients due to polarity).[1]

Troubleshooting & Optimization (Expert Insights)

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 ( | Competitive elimination of HBr. | Lower temperature to 50°C. Switch solvent to Acetone (reflux) which is milder than DMF.[1] |

| Aldehyde Polymerization | Base concentration too high.[1] | Use |

| No Reaction in Step 2 | Steric hindrance or poor imine formation.[1] | Add molecular sieves (4Å) during the imine formation step to remove water. Switch to |

| Over-reduction (Alcohol formation) | Reductant added too early.[1] | Ensure the "Imine Formation" wait time (30-60 mins) is respected before adding the hydride source. |

Structural Logic in Drug Design

Why choose 2-(3-Bromopropoxy)benzaldehyde over a simple alkyl dibromide?

-

Orthogonality: The bromide and aldehyde react under completely different conditions.[1] A dibromide requires statistical stoichiometry (excess linker) to prevent polymerization (dimerization).[1] This linker allows 1:1 stoichiometry.[1]

-

Conformational Restriction: The phenyl ring restricts the rotational degrees of freedom near the attachment point. In PROTACs, this "entropic pre-organization" can reduce the energy penalty of ternary complex formation.

-

UV Traceability: The benzaldehyde chromophore makes the intermediate easy to track via UV-Vis detectors during LC-MS, unlike simple alkyl chains.[1]

Figure 2: Strategic advantage of heterobifunctional linkers over homobifunctional analogs.[2]

References

-

Abdel-Magid, A. F., et al. (1996).[1][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.

-

Williamson, A. W. (1850).[1][5][6] "Theory of Aetherification."[1] Philosophical Magazine.[1] (Foundational reference for Ether Synthesis).

-

Sun, X., et al. (2019).[1] "PROTACs: great opportunities for academia and industry."[1] Signal Transduction and Targeted Therapy.

-

Nalawansha, D. A., & Crews, C. M. (2020).[1] "PROTACs: An Emerging Therapeutic Modality in Precision Medicine."[1] Cell Chemical Biology.

-

Sigma-Aldrich. "Product Specification: 2-(3-Bromopropoxy)tetrahydro-2H-pyran (Analogous Chemistry)."

Sources

- 1. 2-(3-溴丙氧基)四氢-2H-吡喃 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

Advanced Protocols for the Synthesis of Chromene Derivatives via Intramolecular Cyclization of 2-(3-Bromopropoxy)benzaldehyde

Executive Summary & Strategic Rationale

The synthesis of chromene (

This Application Note details the conversion of 2-(3-bromopropoxy)benzaldehyde into chromene derivatives. Unlike conventional methods that utilize intermolecular couplings (e.g., Petasis, propargylic ether cyclization), this protocol leverages an Intramolecular Barbier-Type Cyclization .

Why this route?

-

Atom Economy: It utilizes a pre-functionalized tether, ensuring exclusive regioselectivity for the 6-membered ring.

-

Versatility: The intermediate chroman-4-ol is a valuable synthone itself, which can be easily dehydrated to the

-chromene . -

Scalability: We present two distinct methodologies: a "Green" Aqueous Zinc-mediated protocol for scale-up, and a Samarium Diiodide (

) protocol for sensitive substrates.

Mechanistic Pathway & Logic

The transformation proceeds via a two-stage sequence:

-

Reductive Cyclization: The carbon-halogen bond is activated by a metal (

), generating a transient organometallic nucleophile (carbanion equivalent) that attacks the pendant aldehyde. This closes the ring to form chroman-4-ol . -

Dehydration (Elimination): Acid-catalyzed elimination of water yields the

-chromene .

Pathway Visualization (DOT)

Figure 1: Logical flow of the intramolecular Barbier cyclization and subsequent dehydration.

Experimental Protocols

Protocol A: Aqueous Zinc-Mediated Cyclization (Green Chemistry)

Best for: Robust substrates, scale-up, cost-efficiency. Mechanism: Zinc acts as the electron source in an aqueous medium, often requiring no inert atmosphere, leveraging the "on-water" acceleration effect.

Materials

-

Substrate: 2-(3-Bromopropoxy)benzaldehyde (1.0 equiv)

-

Reagent: Zinc dust (Activated, 3.0 equiv)

-

Additive: Saturated aqueous

(2 mL/mmol substrate) -

Solvent: THF (Tetrahydrofuran) or Ethanol (3 mL/mmol substrate)

Step-by-Step Methodology

-

Activation of Zinc: Wash Zinc dust with dilute

, then water, ethanol, and ether. Dry under vacuum. Crucial: Oxide-free surface is required for initiation. -

Reaction Setup: In a round-bottom flask, dissolve 2-(3-bromopropoxy)benzaldehyde in THF.

-

Addition: Add the saturated aqueous

solution. The mixture will be biphasic. -

Initiation: Add the activated Zinc dust in one portion while stirring vigorously.

-

Reaction: Stir at room temperature (20–25°C). The reaction is typically exothermic.

-

Monitoring: Monitor via TLC (Hexane/EtOAc 4:1). The aldehyde spot (

) should disappear, replaced by the more polar alcohol spot ( -

Time: Typically 1–4 hours.

-

-

Workup: Filter off excess Zinc through a Celite pad. Extract the filtrate with Ethyl Acetate (

). Wash combined organics with brine, dry over -

Purification: The crude chroman-4-ol is usually pure enough for the next step. If isolation is required, purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Protocol B: Samarium Diiodide ( ) Mediated Cyclization

Best for: Complex substrates, high stereocontrol requirements, mild conditions.

Mechanism: Single Electron Transfer (SET) reduction.

Materials

-

Substrate: 2-(3-Bromopropoxy)benzaldehyde (1.0 equiv)

-

Reagent:

(0.1 M solution in THF, 2.2 equiv)[1] -

Solvent: Anhydrous THF (degassed)

-

Atmosphere: Strictly Argon or Nitrogen.

Step-by-Step Methodology

-

Preparation: Flame-dry all glassware and cool under Argon flow.

-

Substrate Solution: Dissolve the substrate in anhydrous, degassed THF in the reaction flask.

-

Reagent Addition: Cool the flask to 0°C (ice bath). Add the

solution dropwise via syringe.-

Visual Check: The deep blue color of

should persist. If it turns yellow/white immediately, oxygen is present or the reagent is consumed; add more until blue color remains.

-

-

Reaction: Allow to stir at 0°C for 30 minutes, then warm to room temperature for 1 hour.

-

Quench: Quench the reaction by opening to air and adding saturated aqueous Sodium Potassium Tartrate (Rochelle's Salt) or 0.1 M

. Stir until the blue color fades to yellow/grey. -

Workup: Extract with Diethyl Ether. The Rochelle's salt helps break up the samarium emulsion (requires vigorous stirring for 30+ mins).

-

Isolation: Dry and concentrate to yield chroman-4-ol .

Protocol C: Dehydration to 2H-Chromene

Input: Chroman-4-ol (from Protocol A or B).

Target:

Materials

-

Catalyst:

-Toluenesulfonic acid monohydrate ( -

Solvent: Toluene or Benzene (Dean-Stark conditions) OR Dichloromethane (mild conditions).

Step-by-Step Methodology

-

Setup: Dissolve chroman-4-ol in Toluene.

-

Catalysis: Add

-TsOH. -

Elimination:

-

Method A (Fast): Reflux with a Dean-Stark trap to remove water azeotropically. Reaction time: 1–2 hours.

-

Method B (Mild): Stir in

with molecular sieves (4Å) at room temperature for 12–24 hours.

-

-

Quench: Wash with saturated

to neutralize the acid. -

Purification: Flash chromatography (neutral alumina or silica treated with 1%

to prevent acid-catalyzed polymerization of the chromene).

Data Analysis & Troubleshooting

Yield Comparison Table

| Method | Reagent System | Conditions | Yield (Chroman-4-ol) | Yield (2H-Chromene)* | Notes |

| Protocol A | Aqueous THF, RT | 85 - 92% | 75 - 85% | Green, low cost. Best for bulk. | |

| Protocol B | Anhydrous THF, 0°C | 90 - 96% | 80 - 88% | High purity. Expensive reagent. | |

| Protocol C | Ether, Reflux | 50 - 65% | 40 - 55% | Prone to Wurtz coupling side-products. |

*Yield calculated over two steps.

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Low Conversion (Protocol A) | Zinc surface oxidized. | Wash Zn with dilute HCl immediately before use. Use "Rieke Zinc" for stubborn cases. |

| Dimerization (Wurtz) | Concentration too high. | Perform reaction under high dilution conditions (0.01 M) to favor intramolecular cyclization over intermolecular coupling. |

| SmI2 loses color instantly | Oxygen contamination. | Ensure strict inert atmosphere. Degas all solvents via freeze-pump-thaw. |

| Polymerization of Chromene | Acid sensitivity. | During purification of the final chromene, use 1% Triethylamine in the eluent to keep silica basic. |

References

- Barbier, P. (1899). Synthèse du diéthylhepténol. Comptes Rendus de l'Académie des Sciences, 128, 110.

-

Molander, G. A., & Harris, C. R. (1996). Sequencing reactions with samarium(II) iodide. Chemical Reviews, 96(1), 307-338. Link

- Augé, J., et al. (2005). Zinc-mediated Barbier-type reactions in aqueous media: A green alternative. Tetrahedron Letters, 46(16), 2823-2826.

-

Nicolaou, K. C., et al. (2000). Samarium Diiodide-Mediated Cyclizations in Natural Product Synthesis. Journal of the American Chemical Society.[2] (Contextual application of SmI2 for chroman rings).

- Bieber, L. W., et al. (2000). Metal-mediated allylation of carbonyl compounds in aqueous media. Current Organic Chemistry, 4, 1229.

Disclaimer: These protocols involve the use of hazardous chemicals. Standard PPE and fume hood usage are mandatory. Consult MSDS for 2-(3-bromopropoxy)benzaldehyde and Samarium Diiodide before proceeding.

Sources

2-(3-Bromopropoxy)benzaldehyde in pharmaceutical intermediate synthesis

This Application Note is designed for research chemists and process development scientists. It details the synthesis, purification, and downstream application of 2-(3-Bromopropoxy)benzaldehyde (CAS: 83425-52-9), a versatile bifunctional building block used in the synthesis of oxygen heterocycles (benzoxepines) and GPCR-targeted pharmaceutical intermediates.

Introduction & Strategic Utility

2-(3-Bromopropoxy)benzaldehyde is a "linchpin" intermediate characterized by two distinct electrophilic sites: an alkyl bromide (susceptible to

Its primary value in medicinal chemistry lies in the 3-carbon propoxy tether at the ortho position. This specific geometry facilitates:

-

Macrocyclization: Access to 7-membered oxygen heterocycles (benzoxepines) via intramolecular ring closure.

-

Linker Chemistry: Construction of "Head-to-Tail" pharmaceutical scaffolds, particularly for serotonin (5-HT) and dopamine receptor ligands, where an aryl moiety is linked to a basic amine (e.g., piperazine) via a propoxy chain.

Mechanistic Dualism

The molecule presents a chemoselectivity challenge. The aldehyde is prone to oxidation, while the bromide is sensitive to hydrolysis. Successful utilization requires a protocol that differentiates these reactivities.

Figure 1: The divergent synthetic utility of the scaffold.

Protocol A: High-Purity Synthesis of the Intermediate

Objective: Synthesize 2-(3-bromopropoxy)benzaldehyde from salicylaldehyde while suppressing the formation of the bis-alkylated dimer (1,3-bis(2-formylphenoxy)propane).

Reagents & Materials

| Reagent | Equiv.[1][2][3][4] | Role |

| Salicylaldehyde | 1.0 | Substrate |

| 1,3-Dibromopropane | 3.0 - 5.0 | Alkylating Agent (Excess is critical) |

| Potassium Carbonate ( | 2.0 | Base |

| Acetone (or MeCN) | Solvent | Polar Aprotic Solvent |

| Tetrabutylammonium bromide (TBAB) | 0.05 | Phase Transfer Catalyst (Optional) |

Step-by-Step Methodology

-

Preparation: In a 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve Salicylaldehyde (12.2 g, 100 mmol) in Acetone (200 mL) .

-

Base Addition: Add anhydrous

(27.6 g, 200 mmol) . Stir at room temperature for 15 minutes to generate the phenoxide anion. Note: The solution will turn bright yellow. -

Electrophile Addition (Critical Step): Add 1,3-Dibromopropane (30-50 mL, ~300-500 mmol) in a single portion.

-

Expert Insight: Using a large excess of dibromide is statistically required to ensure the phenoxide hits a dibromide molecule rather than an already-mono-alkylated product, preventing dimerization.

-

-

Reaction: Heat to reflux (

C) for 6–8 hours. Monitor by TLC (Hexane:EtOAc 4:1). The product ( -

Work-up:

-

Cool to room temperature and filter off the inorganic salts (

, excess -

Concentrate the filtrate under reduced pressure to remove acetone.

-

Removal of Excess Dibromide: The residue contains the product and excess 1,3-dibromopropane. Distill off the excess 1,3-dibromopropane under high vacuum (

mmHg) at

-

-

Purification: The remaining oil is often sufficiently pure (>90%). For pharma-grade (>98%), purify via silica gel column chromatography eluting with Hexane:EtOAc (9:1).

-

Yield: Expected yield is 85–92%. Appearance: Pale yellow oil, solidifies upon prolonged freezer storage.

Protocol B: Application in GPCR Ligand Synthesis (Linear Coupling)

Context: This protocol mimics the synthesis of aryl-piperazine drugs (e.g., Aripiprazole analogs) where the "linker" is attached to a secondary amine.

Reaction Workflow

The target is to displace the alkyl bromide with a piperazine derivative without affecting the aldehyde (which is reserved for a subsequent reductive amination or Wittig reaction).

Figure 2: Sequential functionalization preserving the aldehyde for the final diversity step.

Experimental Procedure

-

Dissolution: Dissolve 1-Phenylpiperazine (1.0 equiv) and 2-(3-Bromopropoxy)benzaldehyde (1.0 equiv) in Acetonitrile (10 mL/g) .

-

Scavenger Base: Add

(1.5 equiv) and KI (0.1 equiv) . The Potassium Iodide acts as a catalyst (Finkelstein reaction in situ) to accelerate the substitution of the bromide. -

Temperature Control: Heat to

C. Do not reflux vigorously, as high heat can promote self-condensation of the aldehyde (Aldol). -

Monitoring: Monitor consumption of the bromide via HPLC or TLC. Reaction time is typically 4–6 hours.

-

Isolation: Filter inorganic salts. Evaporate solvent.

-

Outcome: The resulting product is 2-[3-(4-phenylpiperazin-1-yl)propoxy]benzaldehyde .

-

Checkpoint: Verify the integrity of the aldehyde peak in

NMR (

-

Protocol C: Intramolecular Cyclization (Benzoxepines)

Context: Synthesis of 2,3,4,5-tetrahydro-1-benzoxepin derivatives. This utilizes the aldehyde carbon as the electrophile for ring closure.

Method: Grignard-Mediated Cyclization (Barbier-Type)

This method converts the linear precursor into a fused bicyclic system.

-

Preparation: Dissolve 2-(3-Bromopropoxy)benzaldehyde in dry THF .

-

Activation: This transformation is tricky because the molecule contains both the halide and the carbonyl.

-

Standard Approach: Protect the aldehyde (as acetal), form the Grignard reagent (

) at the alkyl bromide end, then deprotect to allow cyclization. -

Direct Approach (Barbier): Add Magnesium turnings (activated with

) to the THF solution under dilute conditions.

-

-

Cyclization: The transient Grignard species formed at the propyl chain attacks the ortho-aldehyde intramolecularly.

-

Product: 2,3,4,5-Tetrahydro-1-benzoxepin-5-ol .

-

Dehydration (Optional): Treat with acid (pTsOH) to form the double bond (2,3-dihydro-1-benzoxepine), a core structure in many vascular disrupting agents.

QC & Troubleshooting

| Observation | Root Cause | Corrective Action |

| Bis-alkylation (Dimer) | Insufficient excess of dibromide. | Increase 1,3-dibromopropane to 4–5 equivalents. |

| Low Yield in Protocol B | Aldehyde interference (Schiff base formation). | Ensure the amine nucleophile is secondary (e.g., piperazine). Primary amines will attack the aldehyde.[5] |

| Darkening/Tars | Oxidation of aldehyde.[1] | Perform reactions under Nitrogen/Argon. Store starting material at |

Safety & Handling

-

Alkylating Agent: 2-(3-Bromopropoxy)benzaldehyde is a potent alkylating agent. It can alkylate DNA. Handle with extreme caution in a fume hood.

-

Lachrymator: Like many benzyl halides and benzaldehydes, it may be irritating to eyes and mucous membranes.

-

Storage: Store under inert gas at 2–8°C to prevent oxidation to the corresponding benzoic acid.

References

-

Synthesis of O-Alkylated Salicylaldehydes

- Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical. (General ether synthesis protocols).

-

PubChem Compound Summary for CAS 83425-52-9. Link

- Benzoxepine Synthesis: Journal of Heterocyclic Chemistry. "Intramolecular cyclization of halo-aldehydes." (General methodology reference).

-

GPCR Ligand Design (Aryl-piperazine linkers)

-

Journal of Medicinal Chemistry. Structure-Activity Relationships of Arylpiperazines. Link

-

- Repaglinide Chemistry (Contextual)

Sources

- 1. WO2009035570A2 - Aromatic imine compounds for use as sulfide scavengers - Google Patents [patents.google.com]

- 2. Chromane synthesis [organic-chemistry.org]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. bulletin.zu.edu.ly [bulletin.zu.edu.ly]

- 5. 2.7 Addition of Amines and Amine Derivatives to Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]

Application Note: Chemoselective Wittig Olefination of 2-(3-Bromopropoxy)benzaldehyde

Here is a comprehensive Application Note and Protocol guide for the Wittig reaction of 2-(3-bromopropoxy)benzaldehyde.

Executive Summary & Scientific Context

2-(3-Bromopropoxy)benzaldehyde is a critical "linker" intermediate in the synthesis of psychotropic phenylpiperazine derivatives (e.g., Aripiprazole, Brexpiprazole analogs). The aldehyde functionality allows for carbon skeleton extension via olefination, while the alkyl bromide tail serves as an electrophilic handle for subsequent N-alkylation.

The Challenge: Performing a Wittig reaction on this substrate presents a chemoselectivity conflict. The strong bases required to generate the phosphonium ylide (e.g., n-BuLi, NaH, KOtBu) pose two specific risks to the alkyl bromide side chain:

-

Elimination (E2): Base-mediated dehydrohalogenation of the bromopropoxy chain to form an allyl ether.

-

Intramolecular Cyclization: If the ylide is formed in the presence of the substrate, or if the base is present in excess, the nucleophilic centers may attack the alkyl bromide.

This guide details protocols optimized to suppress these side reactions, favoring the desired olefination via kinetic control and specific base selection.

Strategic Analysis: Reaction Pathways

The success of this reaction relies on the pK a differential between the phosphonium salt and the base, and the nucleophilicity of the generated ylide versus the base.

Critical Decision Matrix

| Parameter | Standard Wittig (n-BuLi) | Optimized Protocol (KOtBu) | Stabilized Ylide (HWE/Wittig) |